Bienvenue dans la boutique en ligne BenchChem!

1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethan-1-one

Anticancer Benzothiazole-piperazine Selectivity Index

The compound 1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethan-1-one (CAS 897481-43-5) is a synthetic small molecule belonging to the benzothiazole-piperazine class, characterized by a 4-fluoro-1,3-benzothiazole core linked via a piperazine bridge to a phenoxyacetyl moiety. Benzothiazole-piperazine hybrids are widely explored in medicinal chemistry for their anticancer, acetylcholinesterase (AChE) inhibitory, and CNS-modulating activities.

Molecular Formula C19H18FN3O2S
Molecular Weight 371.43
CAS No. 897481-43-5
Cat. No. B2985145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethan-1-one
CAS897481-43-5
Molecular FormulaC19H18FN3O2S
Molecular Weight371.43
Structural Identifiers
SMILESC1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)COC4=CC=CC=C4
InChIInChI=1S/C19H18FN3O2S/c20-15-7-4-8-16-18(15)21-19(26-16)23-11-9-22(10-12-23)17(24)13-25-14-5-2-1-3-6-14/h1-8H,9-13H2
InChIKeyQLKKOPWNTDXFSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethan-1-one (CAS 897481-43-5) – Procurement-Relevant Structural and Pharmacological Context


The compound 1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethan-1-one (CAS 897481-43-5) is a synthetic small molecule belonging to the benzothiazole-piperazine class, characterized by a 4-fluoro-1,3-benzothiazole core linked via a piperazine bridge to a phenoxyacetyl moiety [1]. Benzothiazole-piperazine hybrids are widely explored in medicinal chemistry for their anticancer, acetylcholinesterase (AChE) inhibitory, and CNS-modulating activities [2][3]. The presence of the 4-fluoro substituent and the phenoxyacetyl linker distinguishes this compound from many closely related analogs that bear hydrogen, methyl, methoxy, or halogen substitutions at alternative positions on the benzothiazole ring or utilize acetamide rather than phenoxyacetyl linkages [1][2].

Why Generic Benzothiazole-Piperazine Analogs Cannot Substitute for CAS 897481-43-5 in Targeted Research


Within the benzothiazole-piperazine family, relatively minor structural modifications—such as the choice of substituent on the benzothiazole ring (e.g., 6-methoxy, 6-methyl, or unsubstituted), the length and nature of the linker (e.g., acetamide vs. phenoxyacetyl), and the terminal aromatic group—produce sharply divergent cytotoxicity, enzyme inhibition, and selectivity profiles across cancer and neuronal cell lines [1][2]. Consequently, generic substitution of CAS 897481-43-5 with a seemingly similar benzothiazole-piperazine analog without rigorous head-to-head validation risks introducing uncharacterized potency shifts, altered target engagement, and unreliable SAR interpretation [1].

Quantitative Differentiation of 1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethan-1-one Against Closest Analogs


Cytotoxic Selectivity in Lung Adenocarcinoma (A549) Versus Fibroblast (NIH/3T3) Models – Structural Determinants from Benzothiazole-Piperazine Acetamide SAR

Although direct A549/NIH/3T3 data for CAS 897481-43-5 are not yet published, the benzothiazole-piperazine acetamide series reported by Evren et al. (2025) demonstrates that the selectivity index (SI) varies dramatically with substituent identity: the most selective analog, compound 2h (6-methoxybenzothiazole-piperazine acetamide), achieved an SI of 29.23 (A549 IC50: 10.83±0.76 µM vs. NIH/3T3 IC50: ~316 µM), while the unsubstituted or differently substituted analogs exhibited SI values ranging from 6.93 to 11.59 [1]. The 4-fluoro substitution pattern and phenoxyacetyl linker present in CAS 897481-43-5 occupy a distinct chemical space that, based on class-level SAR, is predicted to alter lipophilicity and target binding relative to these published analogs [1][2].

Anticancer Benzothiazole-piperazine Selectivity Index

Acetylcholinesterase (AChE) Inhibition Potential – Comparative Context from Benzothiazole-Piperazine Series

In the 14-compound benzothiazole-piperazine series reported by Demir Özkay et al. (2016), compounds 19 and 20 demonstrated significant AChE inhibition with IC50 values in the low micromolar range, while many close analogs were essentially inactive [1]. The structure-activity relationship identified that the nature of the terminal aryl/heteroaryl group attached to the piperazine profoundly influences AChE binding. CAS 897481-43-5, bearing a 4-fluoro substituent on the benzothiazole and a phenoxyacetyl terminal group, represents a distinct pharmacophoric combination that has not been evaluated in published AChE assays but is predicted to exhibit altered enzyme kinetics and binding mode relative to the reported analogs [1].

Acetylcholinesterase Alzheimer's disease Benzothiazole-piperazine

Apoptosis Induction and Cell Cycle Arrest – Differential Mechanism Profiles Among Benzothiazole-Piperazine Acetamides

Evren et al. (2025) demonstrated that within a single benzothiazole-piperazine acetamide library, compounds exhibit divergent apoptosis mechanisms: compound 2e (N-(6-methoxybenzothiazol-2-yl)-2-(4-(p-tolyl)piperazin-1-yl) acetamide) induced caspase-3 activation and inhibited MMP-9, while 2b, 2g, and 2h arrested cells at G0/G1 phase, and 2c, 2i, 2l activated caspase-3 without MMP-9 inhibition [1]. The 4-fluoro and phenoxyacetyl features of CAS 897481-43-5 define a structurally distinct pharmacophore that is expected to engage a different apoptosis induction pattern, offering a unique phenotypic fingerprint for mechanism-of-action studies [1].

Apoptosis Cell cycle arrest Caspase-3 activation

Predicted Physicochemical and ADME Profile – Impact of 4-Fluoro and Phenoxyacetyl Substitution

Computational ADME predictions for benzothiazole-piperazine derivatives indicate that halogen substitution on the benzothiazole ring and the nature of the linker significantly modulate logP, aqueous solubility, and blood-brain barrier permeability [1][2]. In the Evren et al. (2025) series, compounds with halogen or methoxy substituents displayed favorable predicted drug-likeness scores and acceptable pharmacokinetic profiles [1]. The 4-fluoro substitution in CAS 897481-43-5 is expected to reduce metabolic liability compared to 4-hydrogen analogs, while the phenoxyacetyl linker may enhance lipophilicity relative to the acetamide-linked comparators, potentially improving membrane permeability [1][2].

ADME Lipophilicity Drug-likeness

Absence of Direct Comparator Data for 4-Fluoro-Phenoxyacetyl Benzothiazole-Piperazines

A systematic search of the primary literature (PubMed, Scopus, SciFinder) and patent databases reveals no published head-to-head biological comparison of 1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethan-1-one against its closest structural analogs. All quantitative differentiation claims above are therefore classified as class-level inferences derived from benzothiazole-piperazine SAR series with differing substituents and linkers [1][2][3]. Researchers and procurement officers should treat this compound as a valuable, structurally unique chemical probe that awaits direct comparative biological profiling.

Data gap SAR Chemical space

Optimal Research and Industrial Use Cases for CAS 897481-43-5 Based on Available Evidence


Chemical Probe for Anticancer Selectivity Profiling in Lung Carcinoma Models

CAS 897481-43-5 is ideally deployed as a 4-fluoro/phenoxyacetyl-substituted benzothiazole-piperazine probe in A549 and other lung cancer cell line panels to systematically compare its cytotoxicity and selectivity index against established analogs such as 6-methoxybenzothiazole-piperazine acetamides (SI up to 29.23) [1]. Such studies can clarify the contribution of the fluorine substituent and phenoxyacetyl linker to therapeutic window.

Mechanistic Apoptosis Pathway Dissection via Caspase-3/MMP-9/Cell Cycle Assays

Given the highly divergent apoptosis mechanisms observed within the benzothiazole-piperazine class—ranging from caspase-3 activation to G0/G1 arrest [1]—CAS 897481-43-5 can serve as a structurally unique tool to probe whether 4-fluoro and phenoxyacetyl modifications bias cells toward a specific death pathway, filling a critical SAR gap.

Acetylcholinesterase Inhibitor Screening and Kinetic Profiling

Based on the demonstrated AChE inhibitory activity of closely related benzothiazole-piperazine compounds [2], CAS 897481-43-5 is a rational candidate for Ellman’s assay-based screening and enzyme kinetics studies. Its distinct pharmacophore may reveal binding interactions not accessible with the previously characterized compounds 19 and 20.

In Silico Docking and ADME Prediction Benchmarking

Computational chemists can utilize CAS 897481-43-5 as a validation standard for docking and ADME prediction workflows targeting benzothiazole-piperazine chemical space. The compound’s substitution pattern provides a test case for assessing the accuracy of logP, CNS MPO, and metabolic stability predictions relative to experimentally characterized analogs [1][2].

Quote Request

Request a Quote for 1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.